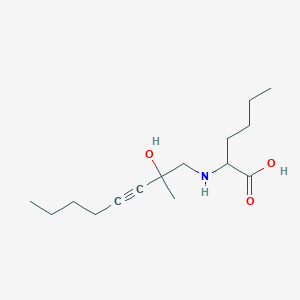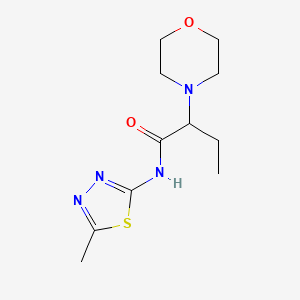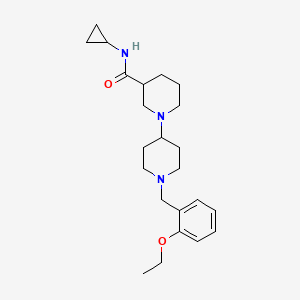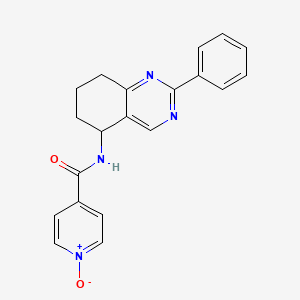![molecular formula C12H14N2O3S B6136937 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been studied for its potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been investigated for its anticancer properties. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of materials science, where it has been studied for its ability to act as a corrosion inhibitor for metals. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone can effectively inhibit the corrosion of metals such as copper and steel.
作用機序
The mechanism of action of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has minimal toxicity to normal cells and tissues. This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been shown to effectively inhibit the corrosion of metals without causing any adverse effects.
実験室実験の利点と制限
One of the advantages of using 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone in lab experiments is its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound. Another direction is to explore its potential as a corrosion inhibitor for other metals and in different environments. Additionally, studies can be conducted to investigate the potential of this compound in other fields, such as catalysis and electrochemistry.
合成法
The synthesis of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been reported in various studies. One of the commonly used methods is the condensation reaction between 2-aminobenzimidazole and ethylsulfonylacetone in the presence of a base such as potassium carbonate. The reaction takes place in ethanol or another suitable solvent, and the product is obtained after purification through recrystallization.
特性
IUPAC Name |
1-(2-ethylsulfonylbenzimidazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)12-13-10-6-4-5-7-11(10)14(12)8-9(2)15/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFUTPKQDJJYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]propan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)



![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)